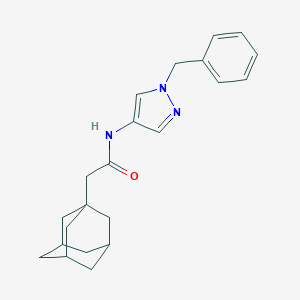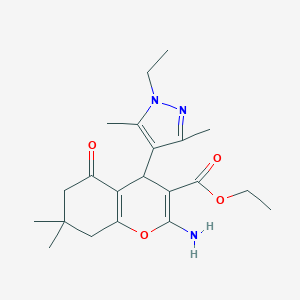![molecular formula C13H10BrClF3N3O B280261 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280261.png)
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known by various names, including BCTC, TRPM8 antagonist, and CAS number 347687-71-1.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the inhibition of TRPM8. TRPM8 is a non-selective cation channel that is activated by cold temperatures and menthol. By inhibiting TRPM8, this compound can reduce pain sensation and thermoregulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit TRPM8-mediated calcium influx in various cell types. In vivo studies have shown that this compound can reduce pain sensation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for TRPM8. This compound can selectively inhibit TRPM8 without affecting other ion channels. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research involving 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide. One potential direction is to investigate the therapeutic potential of this compound for various diseases, including chronic pain, cancer, and neurological disorders. Another direction is to develop more potent and selective TRPM8 inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other physiological processes.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves several steps. The starting material is 4-chloro-2-(trifluoromethyl)aniline, which is reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reacted with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid to yield the final product.
Applications De Recherche Scientifique
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is as a TRPM8 antagonist. TRPM8 is a calcium channel that is involved in various physiological processes, including pain sensation, thermoregulation, and cancer progression. By inhibiting TRPM8, this compound has the potential to be used as a therapeutic agent for various diseases.
Propriétés
Formule moléculaire |
C13H10BrClF3N3O |
|---|---|
Poids moléculaire |
396.59 g/mol |
Nom IUPAC |
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10BrClF3N3O/c1-6-10(14)11(20-21(6)2)12(22)19-9-4-3-7(15)5-8(9)13(16,17)18/h3-5H,1-2H3,(H,19,22) |
Clé InChI |
DYGHWEBOYBMJIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br |
SMILES canonique |
CC1=C(C(=NN1C)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)

![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)
